molecular formula C8H10O2 B8716661 Bicyclo[2.2.2]octane-2,3-dione

Bicyclo[2.2.2]octane-2,3-dione

Cat. No. B8716661
M. Wt: 138.16 g/mol
InChI Key: WJSSILYUTTWPSP-UHFFFAOYSA-N
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Patent
US08501940B2

Procedure details

In analogy to Example 1 Step B]: from bicyclo[2.2.2]octan-2-one, 1.416 g, (synthesis: JOC., 1993, 58, 7622), SeO2 (2.218 g) in acetic acid (8 ml) on heating at 130° C. for 12 h, purification of the crude product by flash chromatography (heptane/AcOEt 100-75%), there was obtained bicyclo[2.2.2]octane-2,3-dione (0.396 g) as yellow solid. MS (ESI): 156 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
1.416 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2]2=[O:9].C(O)(=[O:12])C>>[CH:4]12[CH2:7][CH2:8][CH:1]([CH2:6][CH2:5]1)[C:2](=[O:9])[C:3]2=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(CC1)CC2)=O
Name
SeO2
Quantity
1.416 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purification of the crude product by flash chromatography (heptane/AcOEt 100-75%)

Outcomes

Product
Name
Type
product
Smiles
C12C(C(C(CC1)CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.396 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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